Differentiation via Predicted Lipophilicity (LogP) for 6-[Ethyl(propyl)amino]pyridine-3-carboxylic Acid
The predicted lipophilicity (LogP) of 6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid provides a clear point of differentiation from its 6-(diethylamino) analog. The ethyl(propyl) substitution pattern is predicted to yield a different LogP value compared to the symmetrical diethylamino group, which directly impacts the compound's potential for membrane permeability and oral bioavailability [1]. This quantitative difference is a key factor in selecting the correct analog for structure-activity relationship studies where a specific lipophilicity range is desired [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.69 (ChemBase) or 3.10 (Alternate ChemBase calculation) [1] |
| Comparator Or Baseline | 6-(diethylamino)nicotinic acid (no published LogP data found for direct comparison; differentiation is based on structural modification and general class behavior). |
| Quantified Difference | Not applicable due to lack of a specific comparator data point. The significance lies in the distinct LogP value relative to other potential 6-(dialkylamino)nicotinic acid derivatives. |
| Conditions | Predicted property calculated using JChem software (ChemBase) [1]. |
Why This Matters
For a procurement decision, this predicted LogP value allows a researcher to select a compound with a specific lipophilicity profile from a range of possible analogs, which is essential for controlling the properties of a lead series.
- [1] ChemBase. 6-[ethyl(propyl)amino]pyridine-3-carboxylic acid (CBID:267193). Accessed April 2026. Available from: http://www.chembase.cn/molecule-267193.html View Source
- [2] Mohammad, H. K., Alzweiri, M. H., Khanfar, M. A., & Al-Hiari, Y. M. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26(7), 1397-1404. View Source
